(4-Vinylphenyl)methanol
Overview
Description
BI-44370 is a small molecule drug that acts as an antagonist to the calcitonin gene-related peptide receptor. This compound was initially developed by C.H. Boehringer Sohn AG & Co. KG and is primarily investigated for its potential in treating acute migraine attacks . The molecular formula of BI-44370 is C35H47N5O6, and it has a molecular weight of 633.78 g/mol .
Mechanism of Action
Target of Action
A related compound, oligo(p-phenylene vinylene) (opv), has been shown to target and sterilize intracellular bacteria such as porphyromonas gingivalis and methicillin-resistant staphylococcus aureus (mrsa) photodynamically .
Mode of Action
The related compound opv has been shown to bind to cell membranes due to its chemical composition, which includes a conjugated backbone and ionic imidazole side chains . This binding allows OPV to target bacteria without affecting healthy cells under dark conditions .
Biochemical Pathways
The related compound opv is known to generate reactive oxygen species (ros) when excited by light, leading to the death of targeted bacteria .
Result of Action
The related compound opv has been shown to effectively sterilize intracellular bacteria, suggesting a potential antimicrobial effect .
Action Environment
It is known that the related compound opv is activated by light, specifically dental blue light curing lamps . This suggests that light conditions could potentially influence the action of (4-Vinylphenyl)methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-44370 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of BI-44370 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
BI-44370 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BI-44370 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the calcitonin gene-related peptide receptor.
Biology: Investigated for its role in modulating biological pathways involving the calcitonin gene-related peptide.
Medicine: Explored as a potential therapeutic agent for treating acute migraine attacks.
Industry: Potential applications in the development of new drugs targeting the calcitonin gene-related peptide receptor
Comparison with Similar Compounds
Similar Compounds
Olcegepant: Another calcitonin gene-related peptide receptor antagonist.
Telcagepant: A similar compound with a different chemical structure but similar mechanism of action.
Ubrogepant: Another antagonist with clinical applications in migraine treatment.
Uniqueness of BI-44370
BI-44370 is unique in its specific binding affinity and selectivity for the calcitonin gene-related peptide receptor. It has shown promising results in clinical trials with a favorable safety profile and efficacy in treating acute migraine attacks .
Properties
IUPAC Name |
(4-ethenylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
Record name | (4-Vinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-61-9 | |
Record name | 4-Vinylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Vinylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-VINYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: this compound plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating this compound into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining this compound with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated this compound introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
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